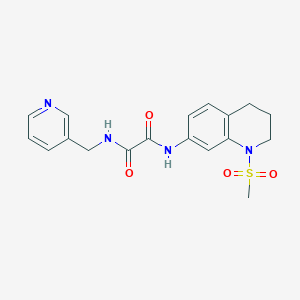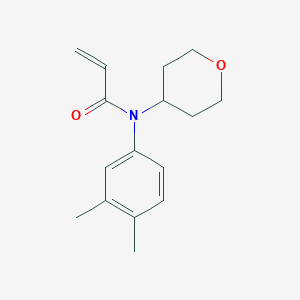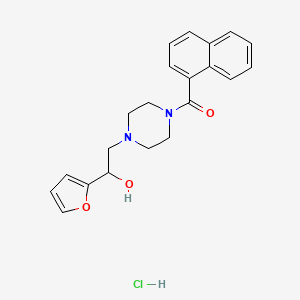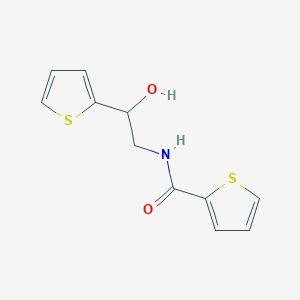
2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O2S2 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Cancer Research
Compounds structurally related to the one have been explored for their potential in cancer research. For example, derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been studied as glutaminase inhibitors, presenting opportunities to improve drug-like properties for cancer treatment. Such analogs showed potency in inhibiting the growth of human lymphoma cells both in vitro and in mouse xenograft models, highlighting their relevance in exploring new cancer therapies (Shukla et al., 2012).
Antimicrobial Applications
Additionally, derivatives of N-(4-substituted-thiazolyl)oxamic acid have been synthesized and tested for antiallergy activity, showing significant potency against allergic reactions in rat models. This suggests potential for applications in designing new antiallergy therapeutic agents, as well as possibly providing a framework for the development of antimicrobial agents due to the structural similarities with the compound (Hargrave et al., 1983).
Structural and Chemical Research
Research into the structures of similar compounds has provided insights into their molecular arrangements and intermolecular interactions. For example, the study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has contributed to understanding the 3-D arrangement of molecules through various hydrogen bonds and π interactions. Such studies are crucial for the design of new compounds with desired physical and chemical properties (Boechat et al., 2011).
properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S2/c1-13-2-6-15(7-3-13)26-19(29)12-31-20-27-17(11-30-20)10-18(28)25-16-8-4-14(5-9-16)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYMIWLRQKZQHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)

![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)
![6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2415391.png)

![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)

